Prepared for: Researchers, Scientists, and Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4,4-Dimethyl-1-hexene (CAS: 1647-08-1)
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding the Structural Significance of 4,4-Dimethyl-1-hexene
4,4-Dimethyl-1-hexene, registered under CAS number 1647-08-1, is an aliphatic, unsaturated hydrocarbon featuring a terminal double bond and a sterically demanding quaternary carbon center at the C4 position.[1][2] Its molecular formula is C₈H₁₆, and its IUPAC name is 4,4-dimethylhex-1-ene.[1] The unique structural arrangement—a neopentyl-like group adjacent to an allylic position—imparts distinct reactivity and physical properties. This makes it a valuable, though specialized, building block in organic synthesis and polymer chemistry. Unlike its linear isomer, 1-octene, the significant steric hindrance introduced by the gem-dimethyl group profoundly influences the regioselectivity and stereoselectivity of reactions at the terminal alkene, offering a strategic tool for directing chemical transformations. This guide provides a comprehensive overview of its properties, spectral characteristics, reactivity, and practical applications, grounded in established chemical principles.
Physicochemical and Computed Properties
The physical characteristics of 4,4-Dimethyl-1-hexene are crucial for its handling, purification, and use as a reagent or monomer. The data presented below has been aggregated from experimental and computed sources to provide a reliable reference for laboratory applications.
| Property | Value | Unit | Source |
| CAS Number | 1647-08-1 | - | PubChem[1] |
| Molecular Formula | C₈H₁₆ | - | PubChem[1] |
| Molecular Weight | 112.21 | g/mol | PubChem[1] |
| Boiling Point (Normal) | 102.74 | °C | Cheméo (Joback Method)[3] |
| Melting Point | -92.57 | °C | Cheméo (Joback Method)[3] |
| Density | Not specified | g/cm³ | - |
| Vapor Pressure | 40.20 @ 86.2 °C | kPa | Cheméo (Calculated)[3] |
| Octanol/Water Partition Coeff. (logP) | 2.999 | - | Cheméo (Crippen Method)[3] |
| Refractive Index | Not specified | - | - |
| SMILES | CCC(C)(C)CC=C | - | PubChem[1] |
| InChIKey | SUJVAMIXNUAJEY-UHFFFAOYSA-N | - | PubChem[1] |
Spectroscopic Signature: A Guide to Structural Elucidation
Accurate identification of 4,4-Dimethyl-1-hexene relies on a combination of spectroscopic techniques. The following sections detail the expected spectral features, which serve as a fingerprint for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the unique chemical environments. The terminal vinyl protons are expected to show complex splitting patterns (geminal, cis, and trans coupling) between 5.0 and 6.0 ppm. The two protons at the C2 (allylic) position will appear as a doublet around 2.0 ppm. The ethyl group at C4 will present as a quartet (CH₂) and a triplet (CH₃), while the two gem-dimethyl groups at C4 will produce a sharp singlet at approximately 0.8-0.9 ppm, integrating to six protons.
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¹³C NMR: The carbon spectrum provides clear evidence of the carbon skeleton. Key expected shifts include the terminal alkene carbons (>110 ppm), the quaternary C4 carbon (around 30-35 ppm), and the distinct signals for the ethyl and gem-dimethyl carbons.[1]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum provides valuable information about the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 112.[4]
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Major Fragments: Fragmentation is driven by the formation of stable carbocations. A prominent peak is expected at m/z = 57, corresponding to the loss of an allyl radical (•CH₂CH=CH₂) to form the stable tertiary carbocation [(CH₃)₂C(CH₂CH₃)]⁺. Another significant fragmentation pathway involves the loss of an ethyl radical to form a fragment at m/z = 83. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1][2]
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the alkene functional group.
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C=C Stretch: A moderate absorption band is expected around 1640 cm⁻¹.
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=C-H Stretch: A sharp peak will appear just above 3000 cm⁻¹ (typically ~3075 cm⁻¹).
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=C-H Bends: Strong absorptions corresponding to the out-of-plane bending of the vinyl group are expected around 910 and 990 cm⁻¹.
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C-H Stretch: Strong bands for the sp³ C-H stretching of the alkyl portions will be observed just below 3000 cm⁻¹.[1][2]
Synthesis, Reactivity, and Mechanistic Considerations
Synthetic Approaches
While not a commodity chemical, 4,4-Dimethyl-1-hexene can be synthesized via standard organometallic procedures. A logical and field-proven approach is the Grignard reaction. The synthesis involves the coupling of allylmagnesium bromide with a suitable tertiary alkyl halide, such as 2-bromo-2-methylbutane. This method is effective because it directly constructs the required carbon skeleton in a single step.
Core Reactivity: The Interplay of Electronics and Sterics
The reactivity of 4,4-Dimethyl-1-hexene is dominated by its terminal alkene, but significantly modulated by the steric bulk of the adjacent quaternary center. This steric hindrance disfavors reaction pathways requiring attack at the C3 position and can influence the facial selectivity of additions to the double bond.
Caption: Experimental workflow for hydroboration-oxidation.
Methodology:
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Reagents & Equipment:
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4,4-Dimethyl-1-hexene (1.0 eq)
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1.0 M Borane-tetrahydrofuran complex (BH₃•THF) solution (1.1 eq)
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Anhydrous Tetrahydrofuran (THF)
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3 M Sodium hydroxide (NaOH) solution
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30% Hydrogen peroxide (H₂O₂) solution
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, magnetic stirrer, ice bath, reflux condenser, separatory funnel
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-
Procedure:
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To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4,4-Dimethyl-1-hexene and anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the BH₃•THF solution dropwise via a syringe. The causality for this slow, cold addition is to control the exothermic reaction and prevent side reactions.
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After the addition is complete, stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours to ensure complete formation of the trialkylborane intermediate.
-
Cool the reaction mixture back to 0 °C and slowly add the NaOH solution, followed by the very careful, dropwise addition of H₂O₂. This oxidation step is highly exothermic and must be controlled to prevent overheating.
-
After the addition of H₂O₂, gently heat the mixture to reflux for 1 hour to complete the oxidation and cleavage.
-
-
Workup and Purification:
-
Cool the mixture to room temperature. Transfer to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with water and then brine. This self-validating washing sequence removes inorganic impurities and aids in breaking emulsions.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4,4-Dimethyl-1-hexanol.
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References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 137136, 4,4-Dimethyl-1-hexene. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of 4,4-Dimethyl-1-hexene (CAS 1647-08-1). Retrieved from [Link].
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Organic Syntheses (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Org. Synth. 1971, 51, 115. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57418179, 4,4-Dimethylhex-1-en-5-yne. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27683, 4,5-Dimethyl-1-hexene. Retrieved from [Link].
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NIST (National Institute of Standards and Technology) (n.d.). 4,4-Dimethyl-1-hexene in the NIST WebBook. Retrieved from [Link].
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Li, Y., et al. (2025). Concise Synthesis of Deoxylimonin. J. Am. Chem. Soc. Retrieved from [Link].
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Cheméo (2024). Chemical Properties of Cyclohexane, (2-bromoethyl)- (CAS 1647-26-3). Retrieved from [Link].
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MDPI (2018). Homo-Polymerization of 1-Hexene Catalysed by O^N^N (Salicylaldimine)Iron(III) Pre-Catalysts to Branched Poly(1-hexene). Polymers. Retrieved from [Link].
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LookChem (n.d.). 2-CYCLOHEXYLETHYL BROMIDE (Cas 1647-26-3). Retrieved from [Link].
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Chemos GmbH & Co.KG (2023). Safety Data Sheet: 1-Hexene. Retrieved from [Link].
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ResearchGate (n.d.). Methylcyclohexane reaction pathway leading to 1,1-dimethylcyclopentane formation. Retrieved from [Link].
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ACS Publications (2019). Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation. Macromolecules. Retrieved from [Link].
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